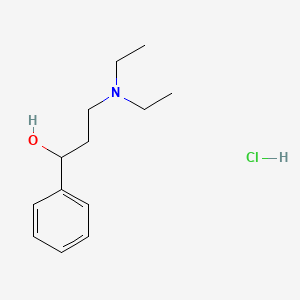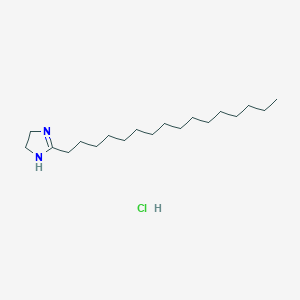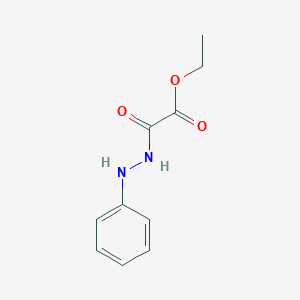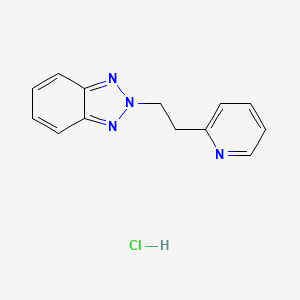![molecular formula C13H15ClN4O4S B13998168 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea CAS No. 93127-26-5](/img/structure/B13998168.png)
1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloroethyl group, a phenyl ring, and an oxazole moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Chloroethylamine: This can be achieved by reacting ethylene oxide with hydrochloric acid.
Formation of the Phenyl Urea Derivative: The 2-chloroethylamine is then reacted with 4-aminophenyl isocyanate to form the phenyl urea derivative.
Introduction of the Oxazole Moiety: The final step involves the reaction of the phenyl urea derivative with 5-methyl-1,2-oxazole-3-sulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the oxazole moiety.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxazole moiety may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Lacks the oxazole moiety, making it less complex.
1-(2-Chloroethyl)-3-[4-(methylsulfonyl)phenyl]urea: Contains a methylsulfonyl group instead of the oxazole moiety.
1-(2-Chloroethyl)-3-[4-(sulfamoyl)phenyl]urea: Lacks the methyl group on the oxazole ring.
Uniqueness
1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea is unique due to the presence of the 5-methyl-1,2-oxazole-3-yl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93127-26-5 |
|---|---|
Formule moléculaire |
C13H15ClN4O4S |
Poids moléculaire |
358.80 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C13H15ClN4O4S/c1-9-8-12(17-22-9)18-23(20,21)11-4-2-10(3-5-11)16-13(19)15-7-6-14/h2-5,8H,6-7H2,1H3,(H,17,18)(H2,15,16,19) |
Clé InChI |
UTWDAVOXFZOSIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


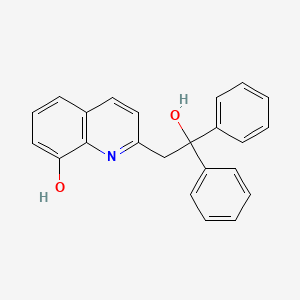
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
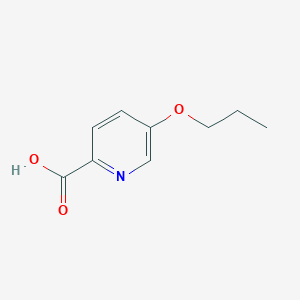
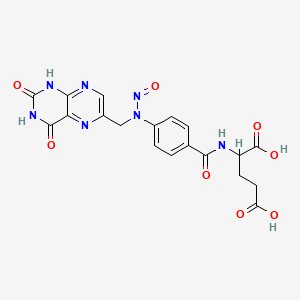
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
